molecular formula C7H4FNO4 B1330509 2-Fluoro-4-nitrobenzoic acid CAS No. 403-24-7

2-Fluoro-4-nitrobenzoic acid

Cat. No. B1330509
CAS RN: 403-24-7
M. Wt: 185.11 g/mol
InChI Key: MMWFMFZFCKADEL-UHFFFAOYSA-N
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Description

2-Fluoro-4-nitrobenzoic acid is a chemical compound that has been synthesized and utilized in various research contexts. It is a derivative of benzoic acid with a fluoro and a nitro group attached to the benzene ring. This compound is of interest due to its potential applications in the synthesis of other chemical entities, particularly in the field of medicinal chemistry and drug discovery.

Synthesis Analysis

The synthesis of 2-Fluoro-4-nitrobenzoic acid has been reported to be achieved through the oxidation of 2-fluoro-4-nitrotoluene using potassium permanganate in the presence of a phase transfer catalyst, yielding a 74% success rate . This method provides a convenient and efficient pathway to obtain the compound, which can then be further modified to produce various derivatives, such as N-methyl-2-fluoro-4-nitrobenzamide through chlorination and amination processes .

Molecular Structure Analysis

Although the provided papers do not directly discuss the molecular structure of 2-Fluoro-4-nitrobenzoic acid, similar compounds have been characterized using techniques such as X-ray crystallography, NMR, elemental analysis, EI-MS, and FT-IR . These methods are essential for confirming the structure of synthesized compounds and ensuring the purity and identity of the chemical species.

Chemical Reactions Analysis

2-Fluoro-4-nitrobenzoic acid serves as a precursor for various chemical reactions. For instance, it can be used to produce substituted nitrogenous heterocycles, which are significant in drug discovery . The compound's reactivity allows for the preparation of benzimidazoles, benzotriazoles, quinoxalinones, benzodiazepinediones, and succinimides through immobilization on Rink resin, chlorine substitution, reduction of the nitro group, and appropriate cyclization . Additionally, it can be converted into substituted 2-aminomethylbenzimidazoles via solid support strategies involving reaction with amines, reduction, and cyclization .

Physical and Chemical Properties Analysis

Scientific Research Applications

Building Block for Heterocyclic Synthesis

2-Fluoro-4-nitrobenzoic acid has been identified as a versatile building block in heterocyclic oriented synthesis (HOS). It is useful for the preparation of substituted nitrogenous heterocycles, including benzimidazoles, benzotriazoles, and quinoxalinones. These heterocycles are significant in drug discovery due to their diverse applications (Křupková et al., 2013).

Synthesis of Benzamide Derivatives

The compound serves as a precursor in the synthesis of N-methyl-2-fluoro-4-nitrobenzamide and 4-amino-2-fluoro-N-methyl-benzamide, showcasing its potential in organic synthesis and pharmaceutical development (Xu et al., 2013).

Solid-Phase Synthesis of Benzimidazoles

2-Fluoro-4-nitrobenzoic acid is used in solid-phase synthesis techniques, especially for creating resin-bound benzimidazoles. This method demonstrates the compound's utility in facilitating efficient and diverse chemical syntheses (Kilburn et al., 2000).

Synthesis of Fluorine-18 Labeled Compounds

The compound is integral in the synthesis of fluorine-18-labeled bexarotene analogues, which are used in PET imaging. This application highlights its role in enhancing diagnostic capabilities in medical imaging (Wang et al., 2014).

Synthesis of Thiadiazole Derivatives

2-Fluoro-4-nitrobenzoic acid is used to synthesize C8H5FN4O2S, a thiadiazole derivative. This synthesis demonstrates the compound's role in creating molecules with potential biological activity (Wang et al., 2009).

Synthesis of Peptidomimetics

This compound is also involved in the synthesis of β-turn peptidomimetics. These compounds have significant implications in pharmaceutical research, particularly in drug design and development (Jiang & Burgess, 2002).

Exploration of New Polymorphs

2-Fluoro-4-nitrobenzoic acid aids in the exploration of new polymorphs in crystallography, contributing to the understanding of molecular structures and their properties (Dash et al., 2019).

Synthesis of Heterocyclic Cores

The compound is used in the novel solution-phase synthesis of various biologically relevant heterocyclic cores, demonstrating its importance in medicinal chemistry (Tempest et al., 2001).

Study in Luminescence of Lanthanide Ion Complexes

2-Fluoro-4-nitrobenzoic acid is involved in the study of luminescent lanthanide ion-based coordination polymers, contributing to advancements in luminescent materials research (de Bettencourt-Dias & Viswanathan, 2006).

NIR Fluorescent Probe for Biological Studies

It is utilized in designing near-infrared (NIR) fluorescent probes for biological studies, highlighting its role in bio-imaging and medical diagnostics (Zhang et al., 2020).

Safety And Hazards

When handling 2-Fluoro-4-nitrobenzoic acid, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Future Directions

There are growth opportunities in the 2-Fluoro-4-nitrobenzoic acid market, including identifying potential areas for growth – emerging markets, and untapped customer segments .

properties

IUPAC Name

2-fluoro-4-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNO4/c8-6-3-4(9(12)13)1-2-5(6)7(10)11/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMWFMFZFCKADEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40307207
Record name 2-Fluoro-4-nitrobenzoic acid
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Molecular Weight

185.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-nitrobenzoic acid

CAS RN

403-24-7
Record name 2-Fluoro-4-nitrobenzoic acid
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Record name 403-24-7
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Record name 2-Fluoro-4-nitrobenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 2-fluoro-4-nitrotoluene (3.95 g, 25.5 mmol, Janssen) in water (200 mL) was treated portionwise with potassium permanganate (24.6 g, 0.15 mmol) at 80° C. After 2h the reaction mixture was filtered hot, acidified with 5N hydrochloric acid and extracted with ethyl acetate (2×100 mL). The extract was dried over anhydrous sodium sulfate and concentrated in vacuo to give 1.15 g (Y: 24%) of the title compound; 1H-NMR (DMSO-d6): δ8.21 (d, J=10.5 Hz, 1H), 8.16-8.08 (m, 2H); MS (DCI) m/e: 186 (MH+).
Quantity
3.95 g
Type
reactant
Reaction Step One
Quantity
24.6 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Concentrated sulfuric acid (32 ml) was added carefully with stirring to a solution of 2-fluoro-4-nitrotoluene (16.5 g, 0.106 mol) in acetic acid (200 ml). The mixture was warmed up to 95° C., and solution of chromium trioxide (37.1 g, 0.371 mol) in water (32 ml) was added dropwise with stirring over 2 h. The mixture was heated with stirring for another 30 minutes, allowed to cool down to r.t., and poured into water (1000 ml). The product was extracted with diethyl ether (3×200 ml). Combined ether layers were washed with water and evaporated to dryness. The residue was dissolved in 10% aqueous potassium carbonate and washed with ether. The aqueous layer was acidified with con. HCl, and the resulting white precipitate filtered and dried (16.3 g, 83%), m.p. 174-177° C.
Quantity
32 mL
Type
reactant
Reaction Step One
Quantity
16.5 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
Quantity
32 mL
Type
solvent
Reaction Step Three
Quantity
37.1 g
Type
catalyst
Reaction Step Three
Name
Quantity
1000 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

A 3L 3-necked flask equipped with a magnetic stirrer was charged with 25.00 g of 2-fluoro-4-nitrotoluene (Aldrich Chemical Co., Milwaukee, Wis., 53233), 1.65 L of 1 N NaOH, and 25.00 g of KMnO4. The resulting mixture was heated to 95° C. with stirring. Additional 25.00 g portions of KMnO4 were added after 1 h and 2 h. After stirring at 95° C. for an additional hour the reaction mixture was cooled to RT and filtered through celite to remove MnO2. The filtrate was concentrated in vacuo to 500 mL and acidified to pH 2 by addition of concentrated H2SO4. A yellow-orange precipitate formed which was collected by vacuum filtration. The crude solid was dissolved in 300 mL of 1 N aqueous NaOH, acidified to pH 2 and the mixture extracted with CH2Cl2 (4×150 mL). The combined CH2Cl2 extracts were washed with 0.1 N aqueous HCl (2×100 mL), dried over anhydrous Na2SO4, and concentrated in vacuo to afford 12.44 g (42%) of 2-fluoro-4-nitrobenzoic acid as a yellow crystalline solid, m.p. 165-167° C.
[Compound]
Name
3L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Name
Quantity
1.65 L
Type
reactant
Reaction Step Two
Name
Quantity
25 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

[25] To a solution of sodium dichromate (3.87 g, 13 mmol) in acetic acid (20 mL) was added 2-fluoro-4-nitrotoluene (1.55 g, 10 mmol) in portions, followed by dropwise addition of concentrated sulfuric acid (10 g). A strong exotherm was observed (100° C.) and the color changed from orange to green. The reaction was heated at 90° C. for 1 hour and cooled to 25° C. The reaction mixture was dissolved in water (30 mL) and white crystals formed upon cooling at 0° C. The white solid was collected by filtration washed with cold water and dried to give 2-fluoro-4-nitrobenzoic acid (0.99 g, 53%).
Quantity
3.87 g
Type
reactant
Reaction Step One
Quantity
1.55 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Fluoro-4-nitrobenzoic acid
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Citations

For This Compound
62
Citations
FC Schmelkes, M Rubin - Journal of the American Chemical …, 1944 - ACS Publications
… 2-Fluoro-4-nitrobenzoic Acid.—The oxidation of45.6 g. of 2-… On recrystallization from water 2-fluoro-4-nitrobenzoic acid … of 2- fluoro-4-nitrobenzoic acid effected by boiling two hours in 10 …
Number of citations: 35 pubs.acs.org
SG Dash, SS Singh, TS Thakur - Crystal Growth & Design, 2019 - ACS Publications
… pathways were also validated indirectly by utilizing the fluoro substitution approach, (23) ie, by studying the polymorphs of its structural analogues, ie, 2-fluoro-4-nitrobenzoic acid (2F-…
Number of citations: 4 pubs.acs.org
G Valkanas, H Hopff - Journal of the Chemical Society (Resumed), 1963 - pubs.rsc.org
… In this way 4-fluoro-2- and 2-fluoro-4-nitrobenzoic acid were obtained in yields of 70--80%. They have been prepared previously in 19-26% yield by permanganate oxidation of the …
Number of citations: 1 pubs.rsc.org
Y Li, F Daryaee, GE Yoon, D Noh… - ACS infectious …, 2020 - ACS Publications
… from 2-fluoro-4-nitrobenzoic acid (1) as shown in Scheme 1. 2-Fluoro-4-nitrobenzoic acid (… 50 μL cold standards (F-PABA, 2-fluoro-4-nitrobenzoic acid, ethyl 2-fluoro-4-aminobenzoate…
Number of citations: 13 pubs.acs.org
RB Cain, EK Tranter, JA Darrah - Biochemical Journal, 1968 - portlandpress.com
… 2-Bromo-4-nitrobenzoic acid (mp 1650), 2-fluoro-4-nitrobenzoic acid (mp 1760) and 2-iodo-4nitrobenzoic acid (mp 1400) were synthesized from the corresponding halogenated …
Number of citations: 47 portlandpress.com
Y Wang, R Wan, F Han, P Wang - Acta Crystallographica Section E …, 2009 - scripts.iucr.org
… The title compound, C 8 H 5 FN 4 O 2 S, was synthesized by the reaction of 2-fluoro-4-nitrobenzoic acid and thiosemicarbazide. The dihedral angle between the thiadiazole and …
Number of citations: 2 scripts.iucr.org
D Xu, X Xu, Z Zhu - Journal of Chemical Research, 2013 - journals.sagepub.com
… The optimisation of the synthetic conditions for 2-fluoro-4-nitrobenzoic acid 3 and 2-fluoro-N-… improved the yield of the 2-fluoro-4-nitrobenzoic acid. The yield of oxidation was 74%. …
Number of citations: 5 journals.sagepub.com
AL Jackman, PR Marsham, TJ Thornton… - Journal of medicinal …, 1990 - ACS Publications
… However the poor yield (25%) of 2-fluoro-4-nitrobenzoic acid (12) in the literature route26 prompted us to investigate this initial step. When the oxidation of 2-fluoro-4-nitrotoluene (11) …
Number of citations: 25 pubs.acs.org
CJ Springer, I Niculescu-Duvaz… - Journal of medicinal …, 1994 - ACS Publications
… oxidized to the 2-fluoro-4nitrobenzoic acid followed by its chlorination (SOCI2) to the intermediate acid chloride … A slurry of 2-fluoro-4-nitrobenzoic acid(2.13 g, 11.5 mmol) in dry toluene …
Number of citations: 47 pubs.acs.org
AJ Bridges, H Zhou - Journal of heterocyclic chemistry, 1997 - Wiley Online Library
… 2-Fluoro-4-nitrobenzoic Acid [25]. To a solution of sodium … water and dried to give 2-fluoro-4nitrobenzoic acid (0.99 g, 53… To a mixture of 2-fluoro-4-nitrobenzoic acid (0.98 g, 5.3 mmoles…
Number of citations: 33 onlinelibrary.wiley.com

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